molecular formula C13H19F3N4O2S B5457940 N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

Cat. No. B5457940
M. Wt: 352.38 g/mol
InChI Key: PJLLZNOIJZWQKM-UHFFFAOYSA-N
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Description

The compound “N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine” contains several functional groups. It has a pyrrolidine ring, a sulfonamide group, a pyrimidine ring, and a trifluoropropyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a suitable electrophile to introduce the sulfonamide group . The pyrimidine ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a sulfonamide group, a pyrimidine ring, and a trifluoropropyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions . The pyrimidine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide and pyrimidine groups could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. It could potentially interact with biological targets through the functional groups present .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with various biological targets .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylsulfonylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2S/c14-13(15,16)5-3-11-4-6-17-12(19-11)18-7-10-23(21,22)20-8-1-2-9-20/h4,6H,1-3,5,7-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLLZNOIJZWQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNC2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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